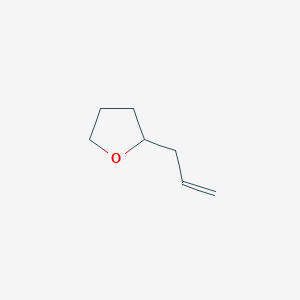

2-Allyltetrahydrofuran

Beschreibung

The allyl substituent introduces enhanced reactivity compared to unsubstituted THF, enabling participation in reactions such as cycloadditions or polymerizations.

Eigenschaften

Molekularformel |

C7H12O |

|---|---|

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

2-prop-2-enyloxolane |

InChI |

InChI=1S/C7H12O/c1-2-4-7-5-3-6-8-7/h2,7H,1,3-6H2 |

InChI-Schlüssel |

XZDANOMTLOHFOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1CCCO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyltetrahydrofuran typically involves the allylation of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and to ensure a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher efficiency. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyltetrahydrofuran undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 2-tetrahydrofuranyl aldehyde or ketone.

Reduction: Formation of 2-propyltetrahydrofuran.

Substitution: Formation of various substituted tetrahydrofurans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Allyltetrahydrofuran has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclic ether structures.

Industry: It is used in the production of polymers and as a solvent in the manufacturing of coatings and adhesives.

Wirkmechanismus

The mechanism of action of 2-Allyltetrahydrofuran in chemical reactions involves the interaction of the allyl group with various reagents. The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The tetrahydrofuran ring can also participate in ring-opening reactions under acidic or basic conditions, providing a versatile platform for further chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- THF : A widely used solvent with high polarity and low boiling point, but it forms explosive peroxides upon long-term storage .

- 2-MeTHF : Offers a higher boiling point and reduced polarity compared to THF, making it a greener alternative in some applications. Its incompatibility with strong acids, bases, and oxidizers necessitates careful handling .

- This compound : The allyl group likely increases molecular weight and boiling point relative to THF. Its reactivity may require stabilization or inert storage conditions to prevent undesired reactions.

THF :

2-MeTHF :

This compound :

- Inferred Risks : Similar to 2-MeTHF, the allyl group may exacerbate flammability or toxicity. Handling protocols should align with those for reactive ethers, including PPE and ventilation .

- Stability: Potential for polymerization or oxidation due to the allyl substituent, requiring stabilizers or inert atmospheres during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.